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1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene

Cat. No.: B12866363
M. Wt: 260.08 g/mol
InChI Key: QVSNACFHZRPEFY-UHFFFAOYSA-N
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Description

Significance and Context within Organic Chemistry

In the broader context of organic chemistry, 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene is recognized as a useful synthetic intermediate. The presence of both an electrophilic aromatic system and a reactive alkyl halide moiety makes it a versatile reagent. The nitro group, being a strong electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

The primary significance of this compound is its potential role in the synthesis of heterocyclic compounds and other complex organic structures. The bromoethoxy side chain provides a reactive handle for introducing a variety of functional groups through nucleophilic substitution reactions. This dual reactivity is a key feature that makes it a valuable tool for synthetic chemists. While direct and extensive research on this specific molecule is not abundant, its structural similarity to other intermediates used in the development of pharmaceuticals and agrochemicals suggests its potential in these areas. For instance, related bromo- and nitro-substituted benzene derivatives are known precursors in the synthesis of biologically active molecules. nih.govresearchgate.net

Structural Overview and Key Functional Groups

The molecular structure of this compound is characterized by a benzene ring substituted with three distinct functional groups: a bromoethoxy group (-OCH2CH2Br), a methyl group (-CH3), and a nitro group (-NO2).

The key functional groups and their influence on the molecule's reactivity are as follows:

Nitro Group (-NO2): This is a powerful electron-withdrawing group. It significantly influences the electronic properties of the benzene ring, making the ortho and para positions electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. The nitro group can also be reduced to an amino group, providing a pathway to a different class of compounds.

Bromoethoxy Group (-OCH2CH2Br): This group consists of an ether linkage and a primary alkyl bromide. The ether linkage is generally stable, while the bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the extension of the side chain or the introduction of other functionalities.

Methyl Group (-CH3): As an electron-donating group, the methyl group has a modest activating effect on the benzene ring for electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself.

Scope of Research and Academic Relevance

Research involving this compound would likely focus on its utility in the synthesis of novel compounds. For example, the bromoethoxy chain could be used to link the nitrobenzene (B124822) core to other molecules or to form heterocyclic rings. The nitro group can be a precursor to an amino group, which is a key functional group in many biologically active compounds. The academic interest, therefore, lies in exploring its synthetic potential and developing new methodologies that utilize its unique combination of reactive sites. The study of related compounds, such as 1-bromo-4-methyl-2-nitrobenzene, which is an intermediate in the synthesis of pyrethroid insecticides, highlights the potential applications of such structural motifs. nih.govresearchgate.net

Interactive Data Tables

Below are interactive data tables summarizing the key properties of this compound and its constituent functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS Number 55846-44-1
Appearance Likely a solid or oil at room temperature
Solubility Expected to be soluble in common organic solvents

Table 2: Spectroscopic Data of Structurally Similar Compounds

Spectroscopic TechniqueCharacteristic Features for Related Nitroaromatics
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm. The protons of the ethoxy chain would show characteristic shifts and coupling patterns.
¹³C NMR Aromatic carbons would appear in the range of 110-160 ppm. The carbon bearing the nitro group is typically deshielded.
Infrared (IR) Characteristic strong absorptions for the nitro group (around 1520 and 1340 cm⁻¹), C-O stretching for the ether, and C-Br stretching.
Mass Spectrometry (MS) The molecular ion peak would be observed, along with characteristic fragmentation patterns.

Table 3: Reactivity of Functional Groups

Functional GroupType of Reactions
Nitro Group Reduction to an amino group, Nucleophilic aromatic substitution (directing)
Bromoethoxy Group Nucleophilic substitution (e.g., with amines, alkoxides, cyanides)
Aromatic Ring Nucleophilic aromatic substitution (activated by the nitro group)

An in-depth analysis of the synthetic methodologies for producing this compound reveals a process centered on established and optimized organic reactions. The primary route involves the strategic combination of a substituted phenol with a bromo-functionalized alkylating agent, governed by reaction conditions that favor nucleophilic substitution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO3 B12866363 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-methyl-2-nitrobenzene

InChI

InChI=1S/C9H10BrNO3/c1-7-2-3-9(14-5-4-10)8(6-7)11(12)13/h2-3,6H,4-5H2,1H3

InChI Key

QVSNACFHZRPEFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCBr)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethoxy 4 Methyl 2 Nitrobenzene

Reactions of the Bromoethoxy Substituent

The bromoethoxy group, -OCH₂CH₂Br, provides a reactive site for a variety of transformations, primarily centered around the carbon-bromine bond. The reactivity of this alkyl halide is influenced by the electronic effects of the substituted nitrobenzene (B124822) ring.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The primary alkyl bromide structure of the bromoethoxy group is susceptible to nucleophilic substitution reactions. These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The strong electron-withdrawing effect of the ortho-nitro group enhances the electrophilicity of the methylene carbon attached to the bromine, making it more susceptible to nucleophilic attack.

Common nucleophiles that can participate in these reactions include amines, alkoxides, and azide ions. For instance, reaction with a primary or secondary amine would be expected to yield the corresponding N-substituted aminoethoxy derivative.

Nucleophile (Nu⁻)ProductReaction Type
R₂NH (e.g., Diethylamine)1-(2-(Diethylamino)ethoxy)-4-methyl-2-nitrobenzeneSₙ2
RO⁻ (e.g., Sodium ethoxide)1-(2-Ethoxyethoxy)-4-methyl-2-nitrobenzeneSₙ2
N₃⁻ (e.g., Sodium azide)1-(2-Azidoethoxy)-4-methyl-2-nitrobenzeneSₙ2

This table presents hypothetical reaction products based on established Sₙ2 reaction mechanisms.

The Sₙ1 pathway is generally not favored for primary alkyl halides like the bromoethoxy group due to the instability of the corresponding primary carbocation. However, under specific conditions, such as the presence of a strong Lewis acid and a non-nucleophilic solvent, rearrangement pathways could be envisioned, though they are less probable.

Elimination Reactions

In the presence of a strong, sterically hindered base, 1-(2-bromoethoxy)-4-methyl-2-nitrobenzene can undergo an E2 elimination reaction to form 1-ethenoxy-4-methyl-2-nitrobenzene. This reaction involves the abstraction of a proton from the carbon adjacent to the oxygen by the base, with the simultaneous departure of the bromide ion and the formation of a double bond.

BaseProductReaction Type
Potassium tert-butoxide1-Ethenoxy-4-methyl-2-nitrobenzeneE2

This table illustrates a potential elimination reaction product.

The competition between substitution (Sₙ2) and elimination (E2) is influenced by the nature of the base/nucleophile and the reaction conditions. Strong, bulky bases favor elimination, while smaller, less hindered bases that are also good nucleophiles favor substitution.

Formation of Cyclic Ethers

Intramolecular cyclization is a significant reaction pathway for this molecule, particularly under basic conditions. The ortho-positioning of the nitro group and the bromoethoxy side chain allows for the potential formation of a six-membered heterocyclic ring. Following the reduction of the nitro group to an amine, an intramolecular nucleophilic substitution can occur where the newly formed amino group attacks the electrophilic carbon of the bromoethoxy chain, displacing the bromide ion. This process would lead to the formation of 7-methyl-2,3-dihydro-4H-1,4-benzoxazine. The synthesis of related benzoxazine structures via intramolecular cyclization of ortho-substituted precursors is a known synthetic strategy. mdpi.com

A plausible reaction sequence would be:

Reduction of the nitro group to an amine (e.g., using Fe/HCl or catalytic hydrogenation).

Intramolecular Sₙ2 cyclization of the resulting 2-(2-bromoethoxy)-5-methylaniline, often facilitated by a base to deprotonate the amine, increasing its nucleophilicity.

This intramolecular reaction is generally favored due to the formation of a stable six-membered ring.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a range of transformations, most notably reduction to various oxidation states of nitrogen.

Oxidation Reactions

The nitro group itself is in a high oxidation state and is generally resistant to further oxidation. However, the methyl group on the aromatic ring can be susceptible to oxidation, particularly given its position relative to the activating nitro group. Oxidation of the methyl group in 2-nitrotoluene derivatives can lead to the formation of a carboxylic acid, an aldehyde, or an alcohol, depending on the oxidant and reaction conditions. nih.govepa.gov

Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would be expected to oxidize the methyl group to a carboxylic acid, yielding 2-(2-bromoethoxy)-4-carboxy-1-nitrobenzene. researchgate.net Milder or more selective oxidizing agents might allow for the isolation of the corresponding aldehyde or alcohol. epa.gov

Oxidizing AgentPotential Product
KMnO₄, heat2-(2-Bromoethoxy)-4-carboxy-1-nitrobenzene
MnO₂, heat2-(2-Bromoethoxy)-4-formyl-1-nitrobenzene

This table presents potential oxidation products of the methyl group based on reactions of analogous 2-nitrotoluene derivatives.

It is important to note that under harsh oxidative conditions, the bromoethoxy side chain could also be susceptible to degradation.

Reactivity of the Methyl Group on the Aromatic Ring

The methyl group attached to the benzene (B151609) ring is a site for reactions typical of benzylic positions.

The benzylic protons of the methyl group are susceptible to radical substitution reactions. Under appropriate conditions, such as exposure to N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, benzylic bromination would be expected to occur. This would lead to the formation of 1-(2-bromoethoxy)-4-(bromomethyl)-2-nitrobenzene. The stability of the intermediate benzylic radical is enhanced by resonance with the aromatic ring.

The methyl group can undergo oxidation to various degrees. Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), are capable of oxidizing the methyl group to a carboxylic acid, yielding 4-(2-bromoethoxy)-3-nitrobenzoic acid. Milder oxidizing agents could potentially lead to the formation of the corresponding aldehyde or alcohol, though controlling the oxidation at these intermediate stages can be challenging.

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the aromatic ring towards substitution reactions is influenced by the combined electronic effects of the nitro, methyl, and bromoethoxy substituents.

Electrophilic aromatic substitution (EAS) reactions on this compound are expected to be significantly retarded due to the presence of the strongly deactivating nitro group. masterorganicchemistry.comlibretexts.org The nitro group is a powerful electron-withdrawing group, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org

The directing effects of the substituents are as follows:

Nitro group (-NO2): Strongly deactivating and a meta-director.

Methyl group (-CH3): Activating and an ortho-, para-director.

Bromoethoxy group (-OCH2CH2Br): The ether oxygen is activating and an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. However, the electronegativity of the oxygen and the bromoethyl group also exert an inductive electron-withdrawing effect.

The positions ortho and para to the activating methyl and bromoethoxy groups are already substituted or sterically hindered. The position meta to the deactivating nitro group is also occupied. Therefore, further electrophilic substitution on the aromatic ring is highly disfavored and would require harsh reaction conditions. If a reaction were to occur, the position of substitution would be determined by a complex interplay of these directing effects and steric hindrance.

The presence of a strongly electron-withdrawing nitro group ortho and para to potential leaving groups can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comnih.gov In this compound, there isn't a conventional leaving group like a halide directly attached to the ring in a position activated by the nitro group. However, under forcing conditions, it is conceivable that a sufficiently strong nucleophile could displace one of the substituents, though this is generally not a facile reaction. The bromoethoxy group itself is unlikely to be displaced from the aromatic ring in a typical SNAr reaction.

Comparative Reactivity with Structural Analogs

The reactivity of this compound can be compared with that of its structural analogs to understand the influence of each substituent.

Compared to 4-methyl-2-nitrophenol: The presence of the 2-bromoethyl group in place of a hydroxyl proton is expected to have a minor impact on the aromatic ring's reactivity towards electrophiles, as the oxygen atom's activating effect is the dominant factor in both cases. However, the bromoethoxy group is bulkier, which could increase steric hindrance for reactions at the adjacent positions. The reactivity of the side chain is, of course, significantly different.

Compared to 1-ethoxy-4-methyl-2-nitrobenzene: The presence of the bromine atom on the ethoxy side chain introduces a reactive site for nucleophilic substitution on the side chain. It also has an electron-withdrawing inductive effect that slightly deactivates the aromatic ring compared to a simple ethoxy group.

Compared to 1-(2-Bromoethoxy)-2-nitrobenzene: The presence of the methyl group at the para position in this compound makes the ring more electron-rich and thus more reactive towards electrophilic attack (though still strongly deactivated by the nitro group) compared to the analog without the methyl group.

A summary of the expected directing effects of the substituents is presented in the table below.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-NO22Strong -I, -MStrongly DeactivatingMeta
-OCH2CH2Br1Weak -I, +MActivatingOrtho, Para
-CH34Weak +IActivatingOrtho, Para

Table 1. Electronic Effects and Directing Properties of Substituents.

Detailed Mechanistic Studies of Key Transformations

The chemical reactivity of this compound is characterized by its susceptibility to intramolecular cyclization, a transformation of significant interest in the synthesis of heterocyclic compounds. Detailed mechanistic investigations, primarily through analogy with structurally similar compounds, have elucidated the pathway of this key transformation, which typically proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism. This reaction leads to the formation of a six-membered heterocyclic ring system, specifically a substituted benzoxazine.

The process is generally initiated by a base, which facilitates the crucial nucleophilic attack. The electron-withdrawing nature of the nitro group at the ortho position is paramount, as it activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate. The methyl group at the para position exerts a modest electronic effect on the reaction.

A detailed, step-by-step mechanism for the base-induced intramolecular cyclization of this compound to form 6-methyl-3,4-dihydro-2H-benzo[b] nih.govsynarchive.comoxazine is outlined below:

Step 1: Deprotonation (optional) or Direct Nucleophilic Attack

In the presence of a strong base, the reaction can be initiated by the deprotonation of a weakly acidic proton, although in the case of the bromoethoxy side chain, a direct intramolecular nucleophilic attack is more probable. The lone pair of electrons on the oxygen atom of the ethoxy group acts as the internal nucleophile.

Step 2: Intramolecular Nucleophilic Attack and Formation of the Meisenheimer Intermediate

The key mechanistic step involves the intramolecular attack of the oxygen atom at the carbon atom of the benzene ring bearing the nitro group (C2 position). This ipso-attack is favored due to the strong electron-withdrawing effect of the adjacent nitro group. This step results in the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer intermediate. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org

Step 3: Expulsion of the Leaving Group

The aromaticity of the benzene ring is restored in the final step by the expulsion of the bromide ion, which is a good leaving group. This rearomatization step is energetically favorable and drives the reaction to completion, yielding the cyclized product, 6-methyl-3,4-dihydro-2H-benzo[b] nih.govsynarchive.comoxazine.

The following table summarizes the key mechanistic aspects of this intramolecular cyclization:

Mechanistic AspectDescriptionKey Factors
Reaction Type Intramolecular Nucleophilic Aromatic Substitution (SNAr)Presence of a good leaving group (Br) and an internal nucleophile (O atom of the ethoxy group).
Key Intermediate Meisenheimer ComplexA resonance-stabilized anionic σ-complex. Its stability is crucial for the reaction to proceed.
Activating Group Nitro group (-NO₂)Strongly electron-withdrawing, stabilizes the Meisenheimer intermediate through resonance. Its ortho position is critical.
Initiation Base-inducedA base can facilitate the reaction, although the intramolecular nature may allow for spontaneous cyclization under certain conditions.
Rate-Determining Step Formation of the Meisenheimer IntermediateThe energy barrier for the initial nucleophilic attack and formation of the non-aromatic intermediate is typically the highest.
Leaving Group Bromide ion (Br⁻)A good leaving group, its departure restores the aromaticity of the ring in the final step.

Advanced Spectroscopic and Structural Elucidation of 1 2 Bromoethoxy 4 Methyl 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum of 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the bromoethoxy group, and the methyl protons. The electron-withdrawing nature of the nitro group and the ether linkage, along with the electron-donating methyl group, significantly influences the chemical shifts of the aromatic protons.

The three aromatic protons are chemically non-equivalent and are expected to appear as a complex multiplet system. The proton ortho to the nitro group would be the most deshielded. The protons on the bromoethoxy chain will appear as two triplets, assuming free rotation, due to coupling with each other. The methyl group attached to the benzene (B151609) ring will appear as a singlet.

Predicted ¹H NMR Spectral Data: This table is generated based on established principles of NMR spectroscopy and data from analogous compounds, as specific experimental data for this compound is not publicly available.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (Position 3)~7.5-7.7d~8-9
Ar-H (Position 5)~7.2-7.4dd~8-9, ~2-3
Ar-H (Position 6)~7.0-7.2d~2-3
-OCH₂-~4.3-4.5t~6-7
-CH₂Br~3.6-3.8t~6-7
-CH₃~2.3-2.5sN/A

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbon bearing the nitro group (C2) and the carbon attached to the ether oxygen (C1) are expected to be significantly deshielded.

Predicted ¹³C NMR Spectral Data: This table is generated based on established principles of NMR spectroscopy and data from analogous compounds, as specific experimental data for this compound is not publicly available.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-O-)~150-155
C2 (-NO₂)~140-145
C3~125-130
C4 (-CH₃)~135-140
C5~120-125
C6~115-120
-OCH₂-~68-72
-CH₂Br~28-32
-CH₃~20-22

Two-Dimensional NMR Techniques

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals.

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Cross-peaks would be expected between the aromatic protons on adjacent carbons, and crucially, between the two methylene groups (-OCH₂- and -CH₂Br) of the bromoethoxy side chain, confirming their connectivity.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal (e.g., the aromatic protons to their respective aromatic carbons, and the methylene protons to their carbons), solidifying the assignments made in the 1D spectra.

Variable Temperature NMR for Conformational Dynamics

The this compound molecule possesses conformational flexibility, primarily due to rotation around the C-O single bonds of the ether linkage and the C-N bond of the nitro group. At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, averaged signals.

Variable-temperature (VT) NMR studies could provide insight into the rotational energy barriers. nih.govresearchgate.netbiorxiv.orgnih.gov Upon cooling, if the rate of rotation around a particular bond becomes slow enough, distinct signals for different conformers might be observed, or significant line broadening may occur as the coalescence temperature is approached. researchgate.net For instance, restricted rotation of the bulky bromoethoxy group could lead to broadening of the signals for the aliphatic protons and adjacent aromatic protons at lower temperatures. scispace.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. The spectrum of this compound would be characterized by absorptions corresponding to its key structural features.

Predicted IR and Raman Vibrational Frequencies: This table is generated based on characteristic vibrational frequencies for known functional groups.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Medium
Aliphatic C-HStretching3000-2850Medium
Aromatic C=CStretching1600-1450Medium-Strong
NO₂Asymmetric Stretching1550-1500Strong
NO₂Symmetric Stretching1360-1320Strong
C-O (Aryl Ether)Asymmetric Stretching1270-1230Strong
C-O (Alkyl Ether)Symmetric Stretching1050-1000Strong
C-BrStretching650-550Medium-Strong

The most prominent bands in the IR spectrum would be the strong absorptions for the nitro group's asymmetric and symmetric stretches and the C-O ether stretches. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 260.09 g/mol ) would be expected to show a molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond in the ethoxy chain.

Cleavage of the ether bond: Loss of the bromoethoxy group.

Loss of the nitro group: Expulsion of NO₂ or NO.

Benzylic cleavage: Fragmentation of the side chain relative to the aromatic ring.

Predicted Key Fragments in Mass Spectrometry: This table outlines plausible fragmentation pathways and the corresponding mass-to-charge ratios (m/z).

m/z Value (for ⁷⁹Br)Proposed Fragment IonFragmentation Pathway
260/262[C₉H₁₀BrNO₃]⁺Molecular Ion [M]⁺
214/216[C₉H₁₀BrO]⁺Loss of NO₂
153[C₇H₆NO₃]⁺Cleavage of C-O bond, loss of C₂H₄Br radical
107/109[C₂H₄Br]⁺Bromoethyl cation
135[C₈H₇O₂]⁺Loss of Br and NO₂
121[C₇H₅O₂]⁺Loss of bromoethoxy group

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement of the parent ion, HRMS allows for the calculation of its molecular formula.

For this compound, with a chemical formula of C9H10BrNO3, the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Table 1: Theoretical Isotopic Mass for this compound

Isotope Atomic Mass (Da) Number of Atoms Total Mass (Da)
¹²C12.0000009108.000000
¹H1.0078251010.078250
⁷⁹Br78.918337178.918337
¹⁴N14.003074114.003074
¹⁶O15.994915347.984745
Monoisotopic Mass 258.984406

Due to the presence of the bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively. This results in two major peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z) and having nearly equal intensities.

Table 2: Expected HRMS Molecular Ion Peaks

Ion Expected m/z Relative Abundance (%)
[C9H10⁷⁹BrNO3]⁺258.9844~100
[C9H10⁸¹BrNO3]⁺260.9823~97.3

Fragmentation Pattern Analysis

The fragmentation pattern of this compound in mass spectrometry can be predicted based on the functional groups present in the molecule. The ether linkage, the nitro group, and the bromoethyl chain will dictate the primary fragmentation pathways.

A probable initial fragmentation would be the cleavage of the C-Br bond, a common fragmentation for alkyl halides, leading to the loss of a bromine radical (•Br) and the formation of a cation. Another significant fragmentation pathway would involve the ether bond. Cleavage of the O-CH₂ bond could result in the formation of a phenoxy radical and a bromoethyl cation, or alternatively, a phenoxy cation and a bromoethyl radical.

The nitro group can also influence fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of •NO₂ or the rearrangement and loss of NO.

Table 3: Plausible Fragment Ions of this compound

Fragment Ion Proposed Structure m/z (for ⁷⁹Br) Neutral Loss
[M - Br]⁺[C9H10NO3]⁺180•Br
[M - C2H4Br]⁺[C7H6NO3]⁺152•C2H4Br
[C2H4Br]⁺107[C7H6NO3]•
[M - NO2]⁺[C9H10BrO]⁺213•NO2

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Therefore, the subsequent sections will discuss the general methodologies and potential structural features based on closely related compounds.

Crystal Growth and Preparation Methods

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For compounds like substituted nitrobenzenes, which are often solids at room temperature, several crystallization techniques can be employed. A common and effective method is slow evaporation of a saturated solution. The choice of solvent is crucial and is typically determined through solubility tests with a range of solvents of varying polarities.

Another widely used technique is slow cooling of a saturated solution. This involves dissolving the compound in a suitable solvent at an elevated temperature to achieve saturation, followed by a gradual decrease in temperature to induce crystallization. For compounds that are liquids at room temperature, crystallization can sometimes be achieved by slow cooling to sub-ambient temperatures. For instance, the related compound 1-bromo-4-methyl-2-nitrobenzene, a pale yellow liquid at room temperature, yielded needle-like crystals through a slow cooling process to 0 °C. nih.govresearchgate.net

Molecular Conformation and Dihedral Angle Analysis

The molecular conformation of this compound, particularly the orientation of the nitro and bromoethoxy groups relative to the benzene ring, is of significant interest. The dihedral angle between the plane of the nitro group and the benzene ring is a key parameter. In many nitrobenzene (B124822) derivatives, steric hindrance from ortho substituents can cause the nitro group to twist out of the plane of the ring. nih.govresearchgate.net

For the analogous compound, 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring has been determined to be 14.9(11)°. nih.govresearchgate.net This indicates a slight deviation from coplanarity. In this compound, the ortho bromoethoxy group is bulkier than a bromine atom, which might lead to a larger dihedral angle.

The conformation of the bromoethoxy side chain, defined by the C-C-O-C and C-O-C-C dihedral angles, would also be a critical aspect of the molecular structure, likely adopting a staggered conformation to minimize steric strain.

Crystallographic Ambiguities and Resolution Strategies

During the process of crystal structure determination, several ambiguities can arise that require specific resolution strategies. One common issue is crystal twinning, where two or more crystal lattices are intergrown. This can often be identified by examining the diffraction pattern and can sometimes be resolved using specialized software during data processing.

Another potential challenge is disorder, where certain atoms or groups of atoms occupy multiple positions within the crystal lattice. The flexible bromoethoxy chain in this compound could potentially exhibit conformational disorder. This is typically modeled by assigning partial occupancies to the disordered atoms and refining their positions and anisotropic displacement parameters.

In the refinement of the crystal structure of 1-bromo-4-methyl-2-nitrobenzene, restraints were applied to the anisotropic displacement parameters (Uij) of the oxygen atoms of the nitro group to maintain a chemically reasonable geometry. nih.govresearchgate.net Similar strategies might be necessary for the title compound.

Supramolecular Architectures

The arrangement of molecules in the crystal lattice, or the supramolecular architecture, is governed by intermolecular interactions. For nitroaromatic compounds, interactions involving the nitro group often play a significant role in the crystal packing. researchgate.net These can include C-H···O hydrogen bonds and dipole-dipole interactions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. This method is predicated on the principle that molecules absorb light in the UV-Vis portion of the electromagnetic spectrum, which promotes electrons from a lower energy ground state to a higher energy excited state. The absorption of photons by this compound induces electronic transitions between quantized energy levels. The specific wavelengths at which absorption occurs, and the intensity of these absorptions, are directly related to the molecule's electronic structure, particularly the nature of its chromophores and the influence of attached auxochromes.

The primary chromophore in this compound is the nitrobenzene moiety. The electronic spectrum of nitroaromatic compounds is typically characterized by two main types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The π → π* transitions are generally of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the nitro group's conjugated system. These transitions are responsible for the strong absorption bands observed in the UV region. The presence of substituents on the benzene ring, such as the methyl group (an auxochrome) and the bromoethoxy group, can cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of these absorption maxima (λmax), as well as changes in molar absorptivity (ε).

The n → π* transitions are typically of lower intensity and involve the excitation of a non-bonding electron, in this case from one of the oxygen atoms of the nitro group, to a π* antibonding orbital of the nitroaromatic system. These transitions occur at longer wavelengths compared to the π → π* transitions.

While specific experimental UV-Vis spectral data for this compound is not extensively available in the public domain, the expected electronic transitions and their approximate absorption regions can be inferred from the analysis of similar nitroaromatic compounds. The electronic spectrum is anticipated to exhibit characteristic bands corresponding to the electronic transitions within the substituted nitrobenzene core.

Table 1: Expected Electronic Transitions for this compound

Type of Transition Associated Orbitals Expected Wavelength Region (λmax) Relative Intensity (ε)
π → ππ (bonding) → π (antibonding)Shorter wavelength (UV region)High
n → πn (non-bonding) → π (antibonding)Longer wavelength (UV-Vis region)Low

A comprehensive search of available scientific literature and databases has revealed no specific computational chemistry studies or theoretical characterizations for the compound This compound . Therefore, the generation of a detailed article adhering to the requested outline on its electronic structure, conformational analysis, spectroscopic simulation, reaction energetics, and QSPR modeling is not possible at this time.

The requested article structure is as follows:

Computational Chemistry and Theoretical Characterization of this compound 5.1. Electronic Structure Calculations 5.1.1. Geometry Optimization and Energy Minimization 5.1.2. Molecular Orbital Analysis 5.2. Conformational Landscape Exploration and Dynamics 5.3. Simulation of Spectroscopic Properties 5.4. Reaction Energetics and Transition State Mapping 5.5. Quantitative Structure-Property Relationships (QSPR) Modeling

While general computational methodologies exist for all the requested sections, their application and the resulting data are specific to the compound under investigation. Without published research focusing on this compound, providing scientifically accurate and detailed findings for each subsection is not feasible.

It is important to note that while research exists for structurally similar compounds, such as 1-bromo-4-methyl-2-nitrobenzene, the user's strict instruction to focus solely on this compound prevents the inclusion of data from these related molecules. The addition of the 2-bromoethoxy group would significantly alter the electronic and steric properties of the molecule, making analogies to simpler structures scientifically unsound for a detailed analysis.

Further research, including original computational studies, would be required to generate the specific data needed to populate the sections of the requested article. At present, such dedicated research on this compound does not appear to be available in the public domain.

Computational Chemistry and Theoretical Characterization of 1 2 Bromoethoxy 4 Methyl 2 Nitrobenzene

Virtual Screening and Scaffold Exploration

The unique structural architecture of 1-(2-bromoethoxy)-4-methyl-2-nitrobenzene, which combines a substituted nitrophenyl core with a flexible bromoethoxy side chain, presents a compelling scaffold for computational exploration in drug discovery. While direct virtual screening studies on this exact molecule are not extensively documented in publicly available literature, the principles of computational chemistry allow for a theoretical exploration of its potential. By examining studies on analogous structures containing nitrophenyl, alkoxy-phenyl, and halo-alkoxy-phenyl motifs, the value of this scaffold in virtual screening and scaffold hopping endeavors can be inferred.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme rsc.org. The this compound scaffold could be utilized in both ligand-based and structure-based virtual screening approaches.

In a structure-based approach, the three-dimensional structure of a biological target is used to dock a library of compounds, and their binding affinities are calculated. The distinct electronic and steric features of the this compound scaffold—the electron-withdrawing nitro group, the methyl group, and the bromoethoxy chain—would allow for a diverse range of interactions with a target's binding site. For instance, studies on other nitro-aromatic compounds have demonstrated their potential to form key interactions in the binding pockets of various enzymes acs.org.

Ligand-based virtual screening, on the other hand, relies on the knowledge of other molecules that bind to a biological target. The this compound scaffold could be used as a query to search for compounds with similar properties but different core structures, a technique known as scaffold hopping nih.govsemanticscholar.orgnih.gov. This is particularly useful for discovering novel intellectual property and improving pharmacokinetic profiles.

Scaffold Exploration and Hopping

Scaffold exploration involves systematically modifying a core molecular structure to investigate the structure-activity relationship (SAR) and optimize biological activity. The this compound scaffold offers several points for chemical modification. For example, the bromoethoxy group can be altered in length or the bromine atom can be substituted with other halogens or functional groups to probe interactions within a binding pocket.

A hypothetical scaffold hopping exploration starting from a known bioactive compound with a similar pharmacophore could lead to the identification of the this compound core as a novel, promising scaffold. Computational methods can predict the binding modes and affinities of these new derivatives, guiding synthetic efforts toward the most promising candidates.

For instance, in a hypothetical virtual screening campaign targeting a kinase, the nitrophenyl moiety of the scaffold could engage in hydrogen bonding and π-π stacking interactions with the protein backbone, while the bromoethoxy group could extend into a more hydrophobic pocket, with the bromine atom potentially forming halogen bonds. The table below illustrates a hypothetical set of results from such a virtual screening, showcasing the potential of derivatives of the core scaffold.

DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Interactions
Lead Compound This compound-8.5Hydrogen bond with backbone, halogen bond with hydrophobic pocket
Derivative 1 Replacement of Bromine with Chlorine-8.2Similar to lead, slightly weaker halogen bond
Derivative 2 Extension of ethoxy to propoxy chain-8.9Enhanced hydrophobic interactions
Derivative 3 Isomeric shift of nitro group-7.1Altered hydrogen bonding pattern

These hypothetical data illustrate how computational tools can be used to explore the chemical space around the this compound scaffold to design new molecules with potentially improved biological activity.

Furthermore, studies on alkoxy benzamide derivatives have successfully employed virtual screening to identify novel inhibitors of bromodomains, highlighting the utility of the alkoxy-phenyl motif in targeting protein-protein interactions nih.gov. Similarly, research on (4-alkoxyphenyl)-nitrothiophene compounds has combined synthesis and molecular docking to discover new antioxidants, demonstrating the potential of combining a nitro-aromatic system with an alkoxy-phenyl group nih.gov. Molecular docking has also been effectively used to study halo-substituted ester and amide derivatives as enzyme inhibitors nih.gov. These examples underscore the potential of the structural elements present in this compound for the discovery of novel bioactive compounds through computational methods.

Applications of 1 2 Bromoethoxy 4 Methyl 2 Nitrobenzene As a Synthetic Intermediate and Building Block

Synthesis of Advanced Organic Frameworks

While direct, published examples of incorporating 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene into advanced organic frameworks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) are not extensively documented, its structure presents clear potential for such applications. The bromoethoxy group is a prime reactive site for forming ether linkages, a common strategy in the assembly of COFs.

Conceptually, the molecule could serve as a functionalized linker or node. For instance, the bromine atom can be displaced by nucleophilic groups (e.g., phenols or amines) already present on other framework precursors. This would tether the 4-methyl-2-nitrophenyl group as a pendant moiety within the framework's pores. Subsequent chemical modification of this pendant group, such as reduction of the nitro group to an amine, could then be used to install specific functionalities or catalytic sites within the framework post-synthesis.

Precursor for Heterocyclic Compounds

The strategic placement of reactive sites in this compound makes it a promising starting material for the synthesis of various heterocyclic compounds. The true potential is unlocked upon chemical modification of the initial structure.

A key transformation is the reduction of the nitro group to an amine, yielding 2-(2-bromoethoxy)-5-methylaniline. This resulting ortho-amino-phenylether derivative is a classic precursor for several important heterocyclic systems:

Benzoxazines: The amino group and the adjacent ether oxygen can participate in condensation reactions with aldehydes or ketones to form benzoxazine rings.

Phenoxazines: Through appropriate cyclization strategies, the aniline derivative could be used to construct the tricyclic phenoxazine core.

Quinoxalines: Condensation of the corresponding diamine (requiring further functionalization) with 1,2-dicarbonyl compounds would yield quinoxaline derivatives.

The bromoethoxy side chain offers another avenue for cyclization. Intramolecular nucleophilic substitution, where the amine (formed from nitro reduction) displaces the bromine, would lead to the formation of a nitrogen-containing six-membered ring fused to the benzene (B151609) core, creating a tetrahydro-1,4-benzoxazine derivative.

Role in the Construction of Functionalized Aromatic Systems

As a substituted nitrobenzene (B124822), this compound is an important intermediate for creating highly functionalized aromatic systems. The nitro group strongly influences the reactivity of the aromatic ring, directing further electrophilic substitutions and activating the ring for nucleophilic aromatic substitution. The bromoethoxy and methyl groups provide additional points for chemical modification.

Key synthetic transformations include:

Reduction of the Nitro Group: As mentioned, reducing the nitro group to an amine (—NH₂) is a pivotal step. This amine can then be converted into a wide array of other functional groups via diazotization, including hydroxyls (—OH), halogens (—F, —Cl, —I), and cyano (—CN) groups, or used in coupling reactions to form azo compounds.

Nucleophilic Substitution on the Side Chain: The primary bromide on the ethoxy side chain is susceptible to displacement by various nucleophiles (e.g., azides, cyanides, thiols, amines), allowing for the introduction of diverse functionalities.

Modification of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or halogenated to a bromomethyl group, creating new reactive sites for further elaboration.

These reactions, often performed in sequence, allow chemists to build complex substitution patterns on the aromatic ring that would be difficult to achieve through direct substitution on a simpler parent molecule.

Derivatization for Material Science Applications

The structural features of this compound make it a candidate for derivatization into molecules for material science. Related bromo-nitroaromatic compounds are known to serve as intermediates in the synthesis of specialty polymers and materials, where they enhance properties like thermal stability and chemical resistance chemimpex.com.

By analogy, this compound could be functionalized to create specialized monomers. For example, the bromoethoxy group can be converted into a polymerizable group, such as an acrylate or epoxide. Alternatively, reaction with a diamine could produce a molecule with two distinct nucleophilic sites. Polymerization of such monomers could lead to specialty polymers with high refractive indices or specific thermal properties, influenced by the polarizable nitroaromatic core. The presence of the nitro group also suggests potential applications in the synthesis of electro-optic materials or nonlinear optical (NLO) chromophores after further functionalization to create a push-pull electronic system.

Conceptual Applications in Medicinal Chemistry as a Synthetic Scaffold

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule onto which various functional groups are appended to create a library of compounds for biological testing. While this compound is not a recognized bioactive scaffold itself, its chemical architecture provides a robust and versatile platform for the synthesis of novel compound libraries. Its value lies in its potential to be systematically modified, allowing for the exploration of chemical space in the search for new therapeutic agents.

The rational design of new bioactive molecules is a cornerstone of drug discovery nih.gov. The title compound serves as an excellent starting point for such endeavors due to its distinct and orthogonally reactive functional groups. Medicinal chemists can leverage these sites to systematically generate analogues with diverse physicochemical properties.

Functional GroupPotential ModificationsResulting Functionality
Bromoethoxy Group Nucleophilic substitution with amines, thiols, alcoholsEthers, thioethers, secondary/tertiary amines
Nitro Group Reduction to amine, followed by acylation, sulfonylationAmides, sulfonamides
Aromatic Ring Electrophilic substitution (e.g., halogenation, nitration)Introduction of new substituents
Methyl Group Oxidation or halogenationCarboxylic acids, benzyl halides

This multi-point functionalization allows for the creation of a diverse library of related compounds from a single, readily accessible intermediate. By varying the substituents at each position, chemists can fine-tune properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity and pharmacokinetic profiles.

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds with similar biological activity to a known active molecule nih.govmdpi.com. This is often done to escape existing patent claims, improve pharmacological properties, or discover new modes of interaction with a biological target.

The 4-methyl-2-nitrophenyl core of this compound can be considered a starting point for a conceptual scaffold hopping campaign. If a molecule containing this scaffold were found to have desirable biological activity, medicinal chemists could design and synthesize new molecules where the central phenyl ring is replaced by other cyclic systems, such as:

Heterocyclic Rings: Replacing the benzene ring with pyridine, pyrimidine, or thiophene could alter the molecule's polarity, metabolic stability, and ability to form hydrogen bonds.

Fused Ring Systems: Replacing the core with indole, benzimidazole, or quinoline could introduce new three-dimensional shapes and interaction points.

In such a strategy, the key functional groups (or bioisosteric replacements for them) attached to the original scaffold, such as the ethoxy side chain and the substituents at the 2- and 4-positions, would be retained and appended to the new core structures. This approach allows for the exploration of novel chemical space while preserving the key pharmacophoric elements responsible for biological activity tmu.edu.tw.

Degradation Pathways and Environmental Considerations for 1 2 Bromoethoxy 4 Methyl 2 Nitrobenzene

Chemical Hydrolysis and Solvolysis Pathways

The presence of an ether linkage in 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene suggests a susceptibility to hydrolysis and solvolysis, although typically under specific conditions. Ether hydrolysis is generally a slow process in neutral water but can be significantly accelerated in the presence of acids. The reaction involves the protonation of the ether oxygen, followed by nucleophilic attack by a water molecule, leading to the cleavage of a carbon-oxygen bond.

For this compound, acid-catalyzed hydrolysis would likely result in the formation of 4-methyl-2-nitrophenol and 2-bromoethanol. The rate of this reaction would be dependent on factors such as pH, temperature, and the presence of catalytic species in the environment.

Table 1: Potential Hydrolysis Products of this compound

ReactantConditionProducts
This compoundAcid-catalyzed hydrolysis4-methyl-2-nitrophenol
2-bromoethanol

Photolytic Degradation Studies

Nitroaromatic compounds are known to undergo photolytic degradation upon exposure to sunlight. The nitro group can absorb ultraviolet radiation, leading to the formation of excited states that can undergo various reactions. Direct photolysis of nitroaromatics in aqueous solutions can lead to the formation of nitrophenols, nitroso compounds, and other intermediates. nih.gov The presence of nitrate in the water can also significantly increase the rate of photolysis of nitrophenols through the generation of reactive radicals. acs.org

For this compound, photolysis is expected to be a significant degradation pathway in sunlit surface waters and the atmosphere. cdc.gov Potential reactions include the cleavage of the ether bond, transformations of the nitro group, and reactions involving the bromine atom. Atmospheric photolysis may involve reactions with hydroxyl radicals, which are known to be a primary degradation pathway for many organic compounds in the air. cdc.gov Studies on nitrocatechols have shown that photolysis can be a major degradation process in the atmosphere. copernicus.org

Oxidative and Reductive Degradation Mechanisms

The nitro group of this compound makes it susceptible to both oxidative and reductive degradation.

Oxidative Degradation: Advanced oxidation processes (AOPs), involving powerful oxidizing agents like hydroxyl radicals, can lead to the mineralization of nitroaromatic compounds. These processes can break down the aromatic ring, leading to the formation of smaller organic acids and eventually carbon dioxide and water.

Reductive Degradation: In anaerobic or reducing environments, the nitro group can be reduced to a nitroso, hydroxylamino, and subsequently an amino group, forming 1-(2-bromoethoxy)-4-methyl-2-aminobenzene. This reduction is a common initial step in the microbial degradation of many nitroaromatic compounds. nih.govnih.gov This transformation significantly alters the chemical properties of the molecule, making it more susceptible to further degradation.

Biodegradation Potential and Pathways

The biodegradation of nitroaromatic compounds has been extensively studied, and microorganisms have evolved diverse strategies to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govslideshare.netasm.org Both aerobic and anaerobic pathways for the degradation of compounds structurally related to this compound have been identified.

Under aerobic conditions, bacteria may initiate degradation by either dioxygenase-catalyzed removal of the nitro group or by reduction of the nitro group. nih.gov Fungi have also been shown to be effective in mineralizing a variety of nitroaromatic compounds. nih.gov

In anaerobic environments, the initial step is typically the reduction of the nitro group to an amino group. nih.gov The resulting aromatic amine may then undergo further degradation, potentially involving the cleavage of the aromatic ring. The ether linkage may also be subject to enzymatic cleavage by etherase enzymes, although the recalcitrance of this bond can vary.

The presence of a bromine substituent may influence the rate and pathway of biodegradation, as halogenated organic compounds can sometimes be more resistant to microbial attack.

Environmental Fate Modeling

Predicting the environmental fate of this compound involves considering its partitioning between different environmental compartments (air, water, soil, and sediment) and its persistence in each. Models such as fugacity models can be used to estimate the distribution of the chemical in the environment based on its physicochemical properties like vapor pressure, water solubility, and octanol-water partition coefficient.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene?

  • Methodological Answer :

  • 1H and 13C NMR : For structural confirmation, observe aromatic protons (δ ~6.8–7.4 ppm) and bromoethoxy group signals (δ ~3.6–4.3 ppm for CH2Br and OCH2). Example: A structurally similar compound, 1-(2-Bromoethoxy)-4-bromobenzene, shows distinct triplet splitting (J = 6 Hz) for CH2Br and OCH2 groups in 1H NMR .
  • IR Spectroscopy : Identify nitro (NO2) stretching vibrations (~1520–1350 cm⁻¹) and ether (C-O-C) bands (~1250–1050 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight (246.06 g/mol) via ESI-MS or EI-MS.

Q. What are the primary hazards associated with handling this compound?

  • Methodological Answer :

  • Hazard Codes : R22 (harmful if swallowed), R36/37/38 (irritates eyes, skin, respiratory system) .
  • Safety Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from incompatible reagents (e.g., strong bases).

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation of this compound?

  • Methodological Answer :

  • Single-Crystal Analysis : Determines bond lengths, angles, and dihedral angles. For example, in related nitroaromatic compounds, the dihedral angle between the nitro group and benzene ring is critical for reactivity (e.g., 14.9° reported in 4-methyl-1-(2-bromoethyl)benzene derivatives) .
  • Data Interpretation : Use SHELX software for structure refinement. Compare with density functional theory (DFT) calculations to validate electronic effects .

Q. What synthetic strategies optimize yield in nucleophilic substitution reactions for bromoethoxy derivatives?

  • Methodological Answer :

  • Base Selection : Potassium carbonate (K2CO3) promotes efficient etherification by deprotonating hydroxyl groups while minimizing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetone, THF) enhance reaction rates. For example, THF improves solubility of intermediates in multi-step syntheses .
  • Temperature Control : Reactions at 60–80°C balance kinetic efficiency and thermal stability of the nitro group.

Q. How does the nitro group's position influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta positions and reducing electron density on the aromatic ring.
  • Steric Considerations : In this compound, the nitro group at position 2 creates steric hindrance, affecting regioselectivity in Suzuki-Miyaura couplings. Compare with para-nitro analogs for reactivity trends .

Contradiction Analysis in Literature

Q. How can researchers resolve discrepancies in reported reaction yields for bromoethoxy derivatives?

  • Methodological Answer :

  • Variable Screening : Replicate reactions under reported conditions (e.g., solvent, catalyst loading). For instance, yields may vary due to trace moisture in K2CO3, which can be mitigated by pre-drying reagents .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination products from β-hydrogen abstraction). Adjust reaction time or temperature to suppress undesired pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.